Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate
CAS No.: 21059-40-5
Cat. No.: VC18407749
Molecular Formula: C28H44O7
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21059-40-5 |
|---|---|
| Molecular Formula | C28H44O7 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
| Standard InChI | InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3 |
| Standard InChI Key | JSTLLHLKEQTGOF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C |
Introduction
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is a complex organic compound belonging to the class of bile acid derivatives. It is characterized by its unique combination of functional groups, including hydroxyl, keto, and ethoxycarbonyl moieties, which contribute to its chemical reactivity and biological activity. This compound is identified by its CAS number, 21059-40-5, and is often explored in biochemical and pharmaceutical contexts for its potential applications in medicine and research.
Synthesis Steps:
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Esterification: Conversion of the carboxylic acid group to a methyl ester.
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Oxidation: Introduction of a keto group at the 7-position.
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Hydroxylation: Addition of a hydroxyl group at the 12-position.
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Ethoxycarbonylation: Introduction of the ethoxycarbonyl group at the 3-position.
Chemical Reactions and Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions make it versatile for synthesis and modification in organic chemistry.
Types of Reactions:
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Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
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Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.
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Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.
Applications:
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Chemistry: Used as a starting material for synthesizing more complex molecules.
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Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
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Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
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Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is unique due to its specific combination of functional groups. It differs from other bile acid derivatives like cholic acid, chenodeoxycholic acid, and deoxycholic acid in terms of hydroxylation patterns and the presence of the ethoxycarbonyl group.
Similar Compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Methyl 3alpha-acetoxy-6-oxo-5beta-cholanate | 10452-65-0 | Acetoxy group at position 3 |
| Methyl 3alpha-(acetyloxy)-12-keto-cholanate | 28535-81-1 | Acetyloxy and keto groups |
| Cholic Acid | 81-25-4 | Primary bile acid with hydroxyl groups |
Research Findings and Future Directions
Research on Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate focuses on its effects on biological systems and its potential applications in medicine. The compound's unique structure may confer distinct biological activities and reactivity patterns, making it a valuable subject for further research and application in medicinal chemistry.
Potential Applications:
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Therapeutic Uses: Investigation into its role as a drug delivery agent or therapeutic compound.
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Biological Studies: Further exploration of its effects on bile acid metabolism and cellular processes.
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